3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane

ELOVL6 inhibition metabolic disorders scaffold hopping

3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1135000-80-4 as the hydrochloride salt) is a nitrogen-containing heterocycle that combines the conformationally rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold with a benzenesulfonyl substituent at the 3-position. This structural motif has been validated as a privileged chemotype in drug discovery, most notably yielding the potent, selective, and orally available long-chain fatty acid elongase 6 (ELOVL6) inhibitor series reported by Merck/Banyu researchers.

Molecular Formula C13H17NO2S
Molecular Weight 251.35 g/mol
Cat. No. B13245044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC13H17NO2S
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H17NO2S/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10/h1-5,10-11,13-14H,6-9H2
InChIKeyBWIPHMSLSMTDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane: A 3-Sulfonyl-Tropane Scaffold for Metabolic and CNS Drug Discovery


3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1135000-80-4 as the hydrochloride salt) is a nitrogen-containing heterocycle that combines the conformationally rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold with a benzenesulfonyl substituent at the 3-position . This structural motif has been validated as a privileged chemotype in drug discovery, most notably yielding the potent, selective, and orally available long-chain fatty acid elongase 6 (ELOVL6) inhibitor series reported by Merck/Banyu researchers [1]. The compound serves as a key synthetic intermediate and a core scaffold for constructing libraries targeting metabolic disorders, monoamine transporters, and opioid receptors.

Scaffold 3-Sulfonyl-tropane core for ELOVL6 and CNS transporter probe synthesis
Diversification Free 8-NH enables parallel amide/sulfonamide library synthesis
Property orientation Benzenesulfonyl group shifts lipophilicity toward CNS penetration-relevant space vs. alkylsulfonyl analogs

Why 3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Generic Tropane or Sulfonamide Building Blocks


The 3-benzenesulfonyl substitution on the 8-azabicyclo[3.2.1]octane scaffold is not a generic modification; it is a determinant of both biological target engagement and physicochemical properties. In the Merck/Banyu ELOVL6 inhibitor program, the 3-sulfonyl-8-azabicyclo[3.2.1]octane core was identified through ultrahigh-throughput screening as a novel chemotype distinct from 2-azabicyclo[2.2.2]octane, indoledione, and benzoxazinone scaffolds, each of which showed divergent selectivity profiles against ELOVL family isoforms [1]. Simply substituting the benzenesulfonyl group with smaller alkylsulfonyl analogs (e.g., methanesulfonyl or ethanesulfonyl) or using the unsubstituted tropane core would eliminate the π–π stacking and steric contributions critical for ELOVL6 potency and oral bioavailability [1]. Furthermore, the free secondary amine (N–H at the 8-position) in this compound provides a versatile synthetic handle for diversification that N-methylated tropane analogs (e.g., cocaine-derived scaffolds) lack, making it uniquely suited for parallel library synthesis [2].

Unsubstituted tropane or alternative bicyclic amines may not engage ELOVL6; scaffold-specific π–π and steric interactions are reported as critical.
Smaller alkylsulfonyl groups (methane-, ethane-) reduce lipophilicity and predicted CNS permeability; may shift away from reported target engagement profile.
N-methylated tropane analogs lack the free secondary amine handle, limiting parallel diversification and SAR exploration.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane


Validated ELOVL6 Inhibitory Scaffold: 3-Benzenesulfonyl-tropane vs. 2-Azabicyclo[2.2.2]octane and Indoledione Scaffolds

A direct scaffold comparison from the Merck/Banyu ELOVL6 program reveals that the 3-sulfonyl-8-azabicyclo[3.2.1]octane class (lead compound 1w) achieves potent ELOVL6 inhibition (IC50 = 30 nM) and oral bioavailability in mice, whereas structurally distinct 2-azabicyclo[2.2.2]octane and indoledione scaffolds explored in parallel programs yielded different selectivity fingerprints against ELOVL isoforms 1, 2, 3, and 5 [1]. This positions the 3-benzenesulfonyl-8-azabicyclo[3.2.1]octane scaffold as the only one of the three scaffold classes to deliver both sub-100 nM potency and oral in vivo target engagement.

Scaffold Selectivity
Class-level inference
3-Sulfonyl-tropane led to 30 nM oral ELOVL6 inhibitor; 2-azabicyclo[2.2.2]octane and indoledione scaffolds did not yield an equivalent oral agent in the same study.
Supports scaffold-specific oral target engagement context
Mouse hepatocyte assay; oral PK in mice
ELOVL6 inhibition metabolic disorders scaffold hopping

Phenylsulfonyl vs. Alkylsulfonyl at the 3-Position: Physicochemical and Predicted ADMET Differentiation

Computational comparison of the target compound (3-benzenesulfonyl; MW 287.8 g/mol as HCl salt) with its lower homologs 3-methanesulfonyl-8-azabicyclo[3.2.1]octane (MW ~205 g/mol) and 3-ethanesulfonyl-8-azabicyclo[3.2.1]octane (MW ~239.76 g/mol as HCl salt) using consensus in silico prediction models indicates that the benzenesulfonyl derivative resides in a more favorable drug-like property space for CNS penetration while the methanesulfonyl and ethanesulfonyl analogs trend toward lower logP and reduced predicted blood–brain barrier permeability . The benzenesulfonyl group also provides superior metabolic stability through steric shielding of the C3 position and potential π–π interactions with aromatic residues in target binding pockets.

Lipophilicity Shift
Data to verify
Predicted logP increase ~0.5–1.5 log units over ethanesulfonyl, ~1–2.5 over methanesulfonyl analog
May support CNS penetration-relevant property space
In silico consensus; no experimental logP available
physicochemical properties drug-likeness sulfonyl SAR

Defined Hazard and Safety Profile Enabling Regulated Laboratory Procurement

The hydrochloride salt of 3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane carries a fully characterized GHS hazard profile, classified as Harmful/Irritant (GHS07) with specific H-statements (H302, H315, H319, H335) and corresponding P-statements for safe handling . This well-documented hazard communication enables straightforward institutional safety committee approval and compliance with OSHA and EU-OSHA laboratory safety regulations, in contrast to many custom-synthesized or poorly characterized tropane derivatives that lack formal SDS documentation.

Hazard Classification
Supporting evidence
GHS07; Warning; H302, H315, H319, H335; 15 P-statements
Complete SDS enables regulatory-compliant procurement
Per Fluorochem SDS; EU CLP classification
safety data sheet GHS classification laboratory procurement

Commercially Defined Purity Enabling Reproducible SAR and Scale-Up

The target compound is available from reputable vendors at a certified purity of ≥95.0% (HPLC), with full analytical characterization including IUPAC name, canonical SMILES, InChI, InChI Key, MDL number, and molecular formula provided . This level of quality documentation is essential for generating reproducible biological SAR data and for meeting the purity thresholds required by most peer-reviewed journals and industrial collaboration agreements.

Purity Specification
Supporting evidence
≥95.0% (HPLC); IUPAC, SMILES, InChI, MDL provided
Supports reproducible SAR and scale-up
Vendor specification; review lot-specific COA
purity specification reproducibility quality control

Procurement-Relevant Application Scenarios for 3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane


Lead Optimization for Metabolic Disease Targets (ELOVL6, Fatty Acid Metabolism)

Use the compound as a core scaffold for synthesizing focused libraries of 8-carboxamide and 8-sulfonamide derivatives targeting ELOVL6. The benzenesulfonyl group at the 3-position provides the critical hydrophobic anchor required for ELOVL6 active-site binding, while the free secondary amine at the 8-position enables rapid diversification with commercially available carboxylic acids, sulfonyl chlorides, and isocyanates [1]. Optimized leads from this scaffold class have demonstrated oral in vivo target engagement in mice at 1–10 mg/kg doses [1].

CNS Transporter Probe Development (DAT/SERT/NET Selectivity Screening)

Deploy the 8-azabicyclo[3.2.1]octane (tropane) core with the 3-benzenesulfonyl substituent as a structurally rigid building block for monoamine transporter probe synthesis. The benzenesulfonyl group at the 3-position replaces the traditional 3-aryl substituent found in cocaine-derived tropane analogs [2], potentially altering the DAT/SERT/NET selectivity profile and reducing abuse liability while maintaining transporter binding affinity [2].

Mu Opioid Receptor Antagonist Scaffold Development

Utilize the compound as a key intermediate for 8-substituted-8-azabicyclo[3.2.1]octane mu opioid receptor antagonists. Theravance Biopharma has established this scaffold as a validated chemotype for peripherally restricted mu opioid antagonists [3]. The 3-benzenesulfonyl group introduces steric bulk and electronic effects that can modulate receptor subtype selectivity and peripheral restriction relative to unsubstituted or 3-hydroxy analogs.

Application
Selection Property
Validation Focus
ELOVL6 and fatty acid metabolism research
3-Benzenesulfonyl-tropane core with free 8-NH handle
Target engagement (ELOVL6) and oral model exposure review
Monoamine transporter probe development
Conformationally rigid tropane with benzenesulfonyl substitution
DAT/SERT/NET selectivity and abuse potential profiling in models
Mu opioid receptor antagonist scaffold studies
8-Azabicyclo[3.2.1]octane core for peripheral restriction
Receptor subtype selectivity and peripheral restriction model assessment
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